molecular formula C11H17N3O B1488532 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol CAS No. 1248492-70-7

1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol

Cat. No. B1488532
CAS RN: 1248492-70-7
M. Wt: 207.27 g/mol
InChI Key: WIGQHXHMHQAVFY-UHFFFAOYSA-N
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Description

1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol, also known as 1-ethyl-6-methylpiperidin-3-ol (EMP), is an organic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. EMP is a derivative of piperidine and has a molecular formula of C7H15NO.

Scientific Research Applications

Pharmacology: Anticancer Applications

The piperidine nucleus, which is part of the structure of 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol, is significant in the development of anticancer agents . Piperidine derivatives have been studied for their potential to inhibit cancer cell growth and metastasis. The compound’s ability to interact with various biological targets could make it a valuable scaffold for designing new anticancer drugs.

Medicinal Chemistry: Alzheimer’s Disease Treatment

In medicinal chemistry, the piperidine ring is a common feature in drugs used to treat neurodegenerative diseases such as Alzheimer’s . The structural features of 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol may be harnessed to develop new therapeutic agents that can modulate neurological pathways and potentially alleviate symptoms or slow the progression of Alzheimer’s disease.

Biochemistry: Enzyme Inhibition

The compound’s structure suggests potential use in biochemistry as an enzyme inhibitor . By binding to the active sites of enzymes, it could regulate biochemical pathways, which is crucial in understanding disease mechanisms and developing treatments.

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic synthesis, 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol can serve as a building block for creating a variety of heterocyclic compounds . Its versatile structure allows for modifications that can lead to the synthesis of complex molecules with potential pharmacological activities.

Chemical Engineering: Process Optimization

The compound’s stability and reactivity profile make it suitable for process optimization studies in chemical engineering . It could be used to develop more efficient synthesis routes for pharmaceuticals, reducing costs and environmental impact.

Materials Science: Organic Electronic Materials

In materials science, the electronic properties of piperidine derivatives can be explored for use in organic electronic materials. The compound could contribute to the development of new materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

properties

IUPAC Name

1-(6-ethylpyrimidin-4-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-9-6-11(13-8-12-9)14-5-3-4-10(15)7-14/h6,8,10,15H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGQHXHMHQAVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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